7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H12ClN3S and its molecular weight is 289.8 g/mol. The purity is usually 95%.
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Biological Activity
7-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClNS
- Molecular Weight : Approximately 273.76 g/mol
- CAS Number : 1177306-69-2
This structure allows for interactions with various biological targets, contributing to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by these organisms.
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) . The mechanism involves the inhibition of key signaling pathways related to cell growth and survival.
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, it shows inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer metabolism .
Biological Activity Data Table
Case Studies
Several studies have investigated the biological activity of related benzothiazole derivatives, providing insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated various benzothiazole compounds for their antimicrobial properties against resistant strains. The results indicated that modifications at the nitrogen and chlorine positions significantly enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of the compound .
- Anticancer Activity Assessment : In a comparative analysis of benzothiazole derivatives, researchers found that compounds with a pyridine substituent exhibited enhanced antiproliferative effects against multiple cancer cell lines compared to those without this moiety. This underscores the importance of structural features in determining biological activity .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a promising candidate for further development as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-2-3-11(15)13-12(9)18-14(19-13)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBMDOAUPLVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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